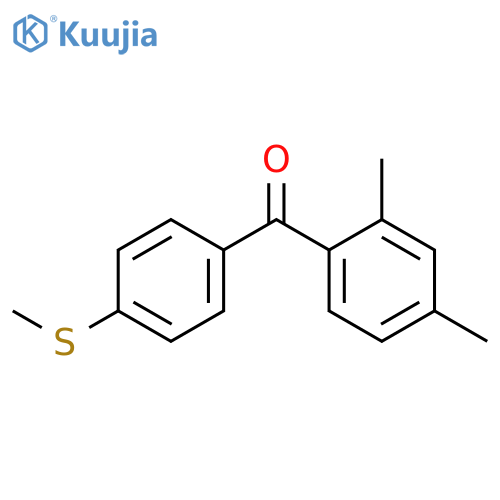

Cas no 13294-68-3 ((2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone)

13294-68-3 structure

商品名:(2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone

CAS番号:13294-68-3

MF:C16H16OS

メガワット:256.362643241882

MDL:MFCD00228695

CID:3061909

(2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone 化学的及び物理的性質

名前と識別子

-

- (2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone

-

- MDL: MFCD00228695

(2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB570421-1g |

(2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone, 97%; . |

13294-68-3 | 97% | 1g |

€1285.20 | 2025-03-19 | |

| A2B Chem LLC | BA19736-5g |

(2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone |

13294-68-3 | 97% | 5g |

$2523.00 | 2024-04-20 | |

| A2B Chem LLC | BA19736-1g |

(2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone |

13294-68-3 | 97% | 1g |

$993.00 | 2024-04-20 | |

| abcr | AB570421-1 g |

(2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone, 97%; . |

13294-68-3 | 97% | 1g |

€1338.30 | 2023-06-14 |

(2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone 関連文献

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

13294-68-3 ((2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone) 関連製品

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:13294-68-3)(2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone

清らかである:99%

はかる:1g

価格 ($):793.0